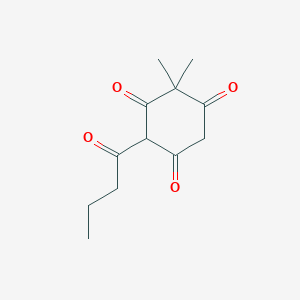
N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrazole ring, along with two methyl groups at positions 1 and 3 of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine can be achieved through various synthetic routes. One common method involves the reductive amination of 1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine with benzaldehyde. This reaction typically proceeds in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted pyrazole derivatives .
Scientific Research Applications
N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The benzyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine
- N-Benzyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine
- N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine
Uniqueness
N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine is unique due to the specific positioning of the methyl groups on the pyrazole ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C13H17N3/c1-11-8-13(16(2)15-11)10-14-9-12-6-4-3-5-7-12/h3-8,14H,9-10H2,1-2H3 |
InChI Key |
SZQNIXKLQQYAGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![heptyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728921.png)
![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11728922.png)
![(E)-4-[3-(Butyrylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B11728928.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11728933.png)
![(3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-hexahydrofuro[3,4-c][1,2]oxazole](/img/structure/B11728941.png)
![4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one](/img/structure/B11728949.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11728960.png)
![2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11728974.png)
![1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11728980.png)

![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728992.png)
![2-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid](/img/structure/B11728993.png)
![N-benzyl-5-chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11729006.png)
